molecular formula C21H14FN4O2S- B10864972 2-(1,3-benzothiazol-2-yl)-5-(4-fluorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-5-(4-fluorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10864972
M. Wt: 405.4 g/mol
InChI Key: QSOCAIDYMMDKHB-UHFFFAOYSA-M
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Description

2-(1,3-benzothiazol-2-yl)-5-(4-fluorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a benzothiazole moiety, a fluorobenzyl group, and a pyrazolopyridine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-(4-fluorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate typically involves multi-step reactionsThe final step involves the formation of the pyrazolopyridine core through cyclization reactions under specific conditions, such as elevated temperatures and the presence of catalysts .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(1,3-benzothiazol-2-yl)-5-(4-fluorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-5-(4-fluorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-(4-fluorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and disease context.

Comparison with Similar Compounds

When compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-5-(4-fluorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    4-(1,3-benzothiazol-2-yl)phthalonitrile: This compound shares the benzothiazole moiety but differs in its overall structure and applications.

    4-fluorobenzyl (1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-yl sulfide: This compound has a similar fluorobenzyl group but a different core structure, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C21H14FN4O2S-

Molecular Weight

405.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C21H15FN4O2S/c1-12-19-16(10-18(27)25(12)11-13-6-8-14(22)9-7-13)24-26(20(19)28)21-23-15-4-2-3-5-17(15)29-21/h2-10,27H,11H2,1H3/p-1

InChI Key

QSOCAIDYMMDKHB-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC=C(C=C5)F)[O-]

Origin of Product

United States

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